molecular formula C20H22ClNO5 B2624199 [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-74-3

[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2624199
CAS No.: 1003101-74-3
M. Wt: 391.85
InChI Key: RQNDBLLTTNZYPJ-UHFFFAOYSA-N
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Description

[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenylacetonitrile with an appropriate amine under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including esterification and acetylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders .

Medicine

Medicinal chemistry research focuses on the compound’s potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for developing new medications .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate apart is its combination of functional groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-25-17-8-5-15(11-18(17)26-2)9-10-22-19(23)13-27-20(24)12-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNDBLLTTNZYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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